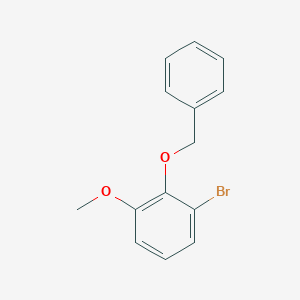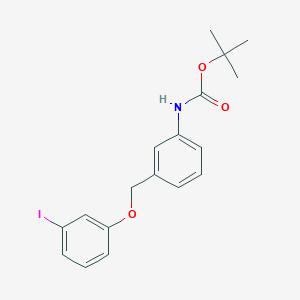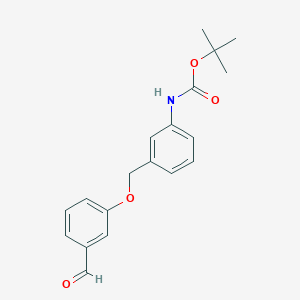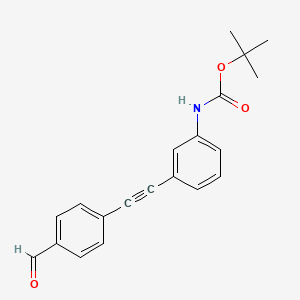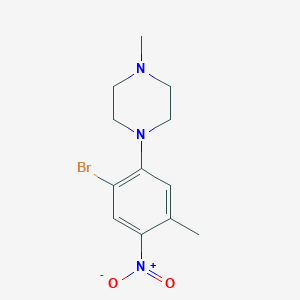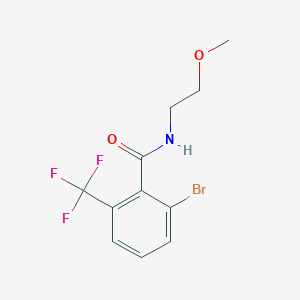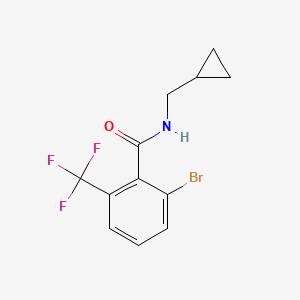
5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, a methyl group, and a pyrrolidinyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline typically involves the following steps:
-
Bromination: : The starting material, 2-methyl-4-(pyrrolidin-1-yl)aniline, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
-
Oxidation Reactions: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
-
Reduction Reactions: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran (THF); temperatures ranging from 0°C to room temperature.
Major Products Formed
Substitution: Formation of azides, nitriles, or organometallic derivatives.
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.
Biological Research: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Industrial Chemistry: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine atom may also play a role in modulating the compound’s electronic properties, influencing its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine: Similar structure with a pyridine ring instead of an aniline ring.
4-Bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline: Contains a chlorobenzyl group and a carbonyl group in addition to the pyrrolidinyl group.
Uniqueness
5-Bromo-2-methyl-4-(pyrrolidin-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the pyrrolidinyl group can significantly influence its reactivity and interaction with various molecular targets, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
5-bromo-2-methyl-4-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-8-6-11(9(12)7-10(8)13)14-4-2-3-5-14/h6-7H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGSCQWAMTUTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
